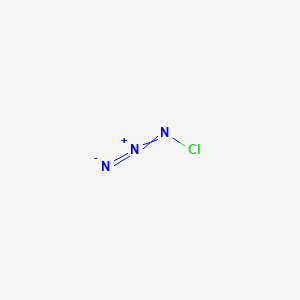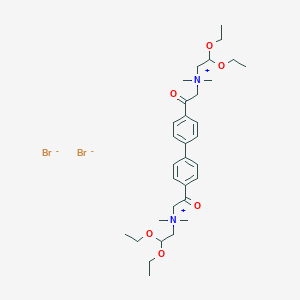
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, also known as BPEE, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEE is a quaternary ammonium salt that has been synthesized using various methods, and has shown promise as a tool for studying biochemical and physiological processes.
Mécanisme D'action
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide acts as a potent antioxidant and free radical scavenger, which can protect cells from damage caused by oxidative stress. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, which can affect various physiological processes.
Effets Biochimiques Et Physiologiques
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to have various biochemical and physiological effects, including the ability to protect cells from oxidative stress and damage caused by ionizing radiation. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to affect cellular signaling pathways, which can have implications for various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments is its potent antioxidant activity, which can protect cells from damage caused by oxidative stress. However, one limitation is that (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be difficult to synthesize and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, including the development of more efficient synthesis methods, the study of its effects on various cellular signaling pathways, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to better understand the limitations and potential side effects of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments.
Méthodes De Synthèse
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be synthesized using a variety of methods, including the reaction of 4-bromo-1,1'-biphenyl with diethanolamine, followed by quaternization with methyl iodide and subsequent reaction with diethoxyethyl chloride. Another method involves the reaction of 4,4'-dibromo-1,1'-biphenyl with diethanolamine and subsequent quaternization with methyl iodide and diethoxyethyl chloride.
Applications De Recherche Scientifique
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been used in various scientific research applications, including the study of the effects of ionizing radiation on biological systems. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to be a potent scavenger of free radicals, which are produced by ionizing radiation and can cause damage to DNA and other cellular components. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been used to study the effects of oxidative stress on cellular signaling pathways.
Propriétés
Numéro CAS |
13717-24-3 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide |
Formule moléculaire |
C32H50Br2N2O6 |
Poids moléculaire |
718.6 g/mol |
Nom IUPAC |
2,2-diethoxyethyl-[2-[4-[4-[2-[2,2-diethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C32H50N2O6.2BrH/c1-9-37-31(38-10-2)23-33(5,6)21-29(35)27-17-13-25(14-18-27)26-15-19-28(20-16-26)30(36)22-34(7,8)24-32(39-11-3)40-12-4;;/h13-20,31-32H,9-12,21-24H2,1-8H3;2*1H/q+2;;/p-2 |
Clé InChI |
DSRFOQVMVALNDK-UHFFFAOYSA-L |
SMILES |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
SMILES canonique |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
Synonymes |
4,4-DMAE alpha,alpha-bis(dimethylammoniumacetaldehyde diethylacetal)-4,4-diacetylbiphenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
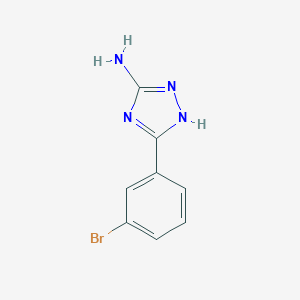
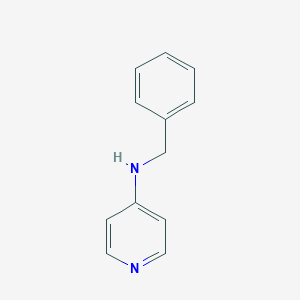
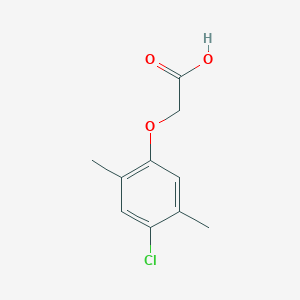
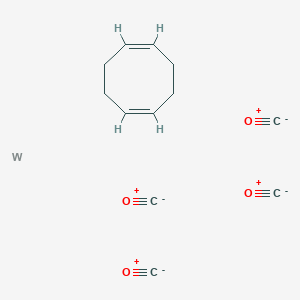
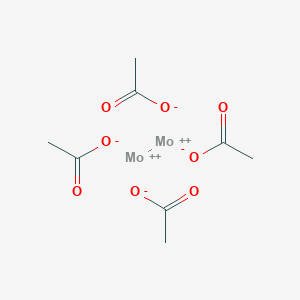
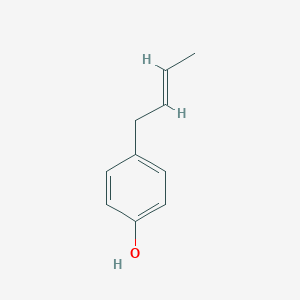
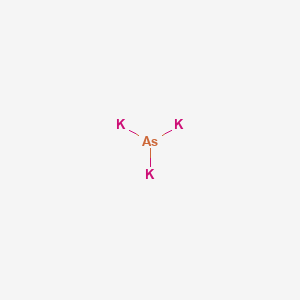
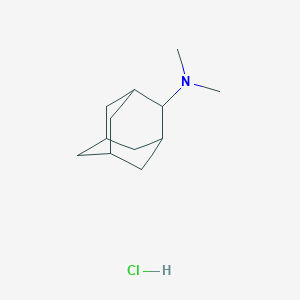
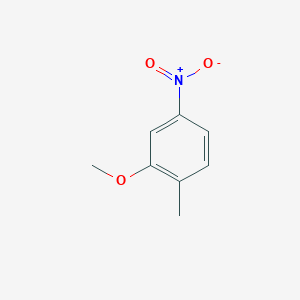
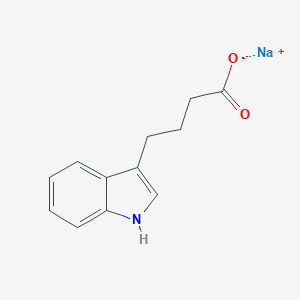
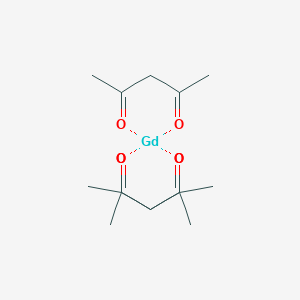
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
